Ethyl 3-bromo-5-ethoxybenzoate
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Overview
Description
Ethyl 3-bromo-5-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine and ethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-ethoxybenzoate can be synthesized through the esterification of 3-bromo-5-ethoxybenzoic acid. One common method involves reacting 3-bromo-5-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-ethoxybenzoate.
Oxidation Reactions: Oxidation can lead to the formation of 3-bromo-5-ethoxybenzoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is ethyl 3-ethoxybenzoate.
Oxidation: The major product is 3-bromo-5-ethoxybenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-ethoxybenzoate involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. The ethoxy group also influences the reactivity of the compound by donating electron density to the ring .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-5-chloro-2-ethoxybenzoate: This compound has a similar structure but includes a chlorine atom, which affects its reactivity and applications.
Ethyl 3-bromobenzoate: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
Ethyl 3-bromo-5-ethoxybenzoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
Ethyl 3-bromo-5-ethoxybenzoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol. The structure features a bromine atom and an ethoxy group attached to a benzoate framework, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This interaction is influenced by the presence of the bromine and ethoxy groups, which can enhance binding affinity.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.
- Anticancer Activity : this compound has been investigated for its potential in cancer therapy, with studies indicating it may induce apoptosis in cancer cells.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation showed a significant reduction in infection rates compared to those receiving standard antibiotic treatment. -
Case Study on Cancer Treatment :
In a preclinical study, mice bearing tumor xenografts were treated with this compound. Results indicated a marked reduction in tumor size and improved survival rates, suggesting its potential as an adjunct therapy in cancer treatment .
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 3-bromo-5-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QEUWSZXAUSWMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)OCC)Br |
Origin of Product |
United States |
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